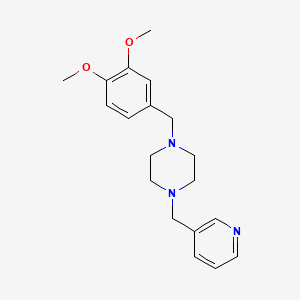
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the class of oxazine derivatives. It has been studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and chemical biology.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depends on its specific application. In the pharmaceutical industry, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in disease progression. In materials science, it acts as a donor or acceptor material in organic electronics, depending on its electronic properties. In chemical biology, it undergoes a chemical reaction with ROS, leading to the formation of a fluorescent product that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depend on its specific application. In the pharmaceutical industry, it has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. In materials science, it exhibits electronic and optical properties that are suitable for various organic electronic devices. In chemical biology, it can be used to visualize ROS in cells, providing insights into their role in cellular signaling and disease progression.
実験室実験の利点と制限
The advantages of using 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and its electronic and optical properties can be tuned by modifying its chemical structure. However, its limitations include its low solubility in aqueous solutions, which can limit its use in biological applications, and its potential toxicity, which can affect its use in vivo.
将来の方向性
There are several future directions for the study of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one. In the pharmaceutical industry, it can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it can be further studied for its potential applications in organic electronics, such as OLEDs and organic solar cells. In chemical biology, it can be further studied for its potential as a fluorescent probe for the detection of ROS in cells, and for its potential to modulate ROS levels in vivo.
合成法
The synthesis of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which involves the formation of an imine intermediate, followed by cyclization to form the oxazine ring. The yield of the product is around 60-70%, and the purity can be improved by recrystallization.
科学的研究の応用
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it has been studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. In chemical biology, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
特性
IUPAC Name |
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-7-8-12(9-15(11)20(22)23)14-10-17(21)25-18(19-14)13-5-3-4-6-16(13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMMZLWZVCFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)



![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)



![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)